Cas no 2229596-50-1 ({1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide)

{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide structure
2229596-50-1 structure
Product Name:{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide
CAS No:2229596-50-1
MF:C7H11N3O2S
MW:201.246139764786
CID:5829888
PubChem ID:165762017
Update Time:2025-10-29

{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • {1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide
    • {1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanesulfonamide
    • 2229596-50-1
    • EN300-2002216
    • Inchi: 1S/C7H11N3O2S/c8-13(11,12)4-7-5-2-1-3-6(5)9-10-7/h1-4H2,(H,9,10)(H2,8,11,12)
    • InChI Key: UTYLVKYDMKFADK-UHFFFAOYSA-N
    • SMILES: S(CC1C2=C(CCC2)NN=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 201.05719778g/mol
  • Monoisotopic Mass: 201.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 97.2Ų

{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide Pricemore >>

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Additional information on {1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide

{1H,4H,5H,6H-Cyclopentacpyrazol-3-yl}methanesulfonamide

The compound {1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide (CAS No. 2229596-50-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their role in pharmaceuticals, agrochemicals, and advanced materials. The cyclopentacpyrazole core of this molecule contributes to its unique electronic and structural properties, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of cyclopentacpyrazole derivatives in the development of novel materials for optoelectronic devices. The integration of the methanesulfonamide group into the cyclopentacpyrazole framework enhances the molecule's solubility and stability, which are critical factors for its application in organic electronics. Researchers have demonstrated that this compound exhibits exceptional performance in organic light-emitting diodes (OLEDs), particularly in terms of efficiency and color purity.

In addition to its electronic properties, {1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide has shown promise in the field of medicinal chemistry. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in drug design. Recent investigations have focused on its potential as a kinase inhibitor, with preliminary results indicating significant activity against several key enzymes involved in cellular signaling pathways.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has enabled researchers to achieve high yields and excellent stereocontrol during the construction of the cyclopentacpyrazole ring system. This has been a major focus of recent studies aimed at optimizing the production process for industrial scale-up.

From an environmental perspective, the development of eco-friendly synthesis routes for {1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide has gained significant attention. Researchers have explored the use of renewable feedstocks and biodegradable solvents to minimize the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemistry and reduce reliance on non-renewable resources.

Looking ahead, the versatility of {1H,4H,5H,6H-cyclopentacpyrazol-3-yl}methanesulfonamide suggests that it will continue to play a pivotal role in advancing both materials science and pharmaceutical research. Its unique combination of structural features and functional groups makes it an ideal candidate for exploring new frontiers in chemical innovation.

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